(Z)-Neochlorogenic acid
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Overview
Description
Cis-5-caffeoyl-quinic acid is this compound belongs to the class of organic compounds known as quinic acids and derivatives. These are compounds containing a quinic acid moiety (or a derivative thereof), which is a cyclitol made up of a cyclohexane ring that bears four hydroxyl groups at positions 1,3.4, and 5, as well as a carboxylic acid at position 1. It is a quinic acid, a cinnamate ester, a member of styrenes, a member of catechols, a member of cyclohexanols, a tertiary alcohol and a polyol.
Scientific Research Applications
Antitumor Activity
(Z)-Neochlorogenic acid has demonstrated significant antitumor activity, particularly in human gastric carcinoma cells. It induces apoptosis, increases intracellular ROS production, and disrupts mitochondrial membrane potential. Additionally, it downregulates key proteins in the m-TOR/PI3K/AKT signaling pathway, which are crucial in cancer progression. This has been substantiated through both in vitro and in vivo studies, including a mouse xenograft model where neochlorogenic acid treatment significantly reduced tumor growth compared to untreated controls (Fang et al., 2019).
Bioactive Compound in Functional Foods
Neochlorogenic acid has multiple pharmacological activities like antioxidant, antifungal, anti-inflammatory, and anticarcinogenic effects. However, its poor water solubility and susceptibility to oxidation make it challenging for inclusion in functional foods. Encapsulation in cyclodextrins has been proposed as a solution, which not only improves solubility and stability but also maintains its antioxidant activity. This has potential implications for its use in pharmaceuticals, nutraceuticals, and functional foods (Navarro-Orcajada et al., 2021).
Pharmacokinetics and Quantitative Analysis
Advanced chromatographic methods like UHPLC-MS/MS have been developed for the simultaneous determination of neochlorogenic acid along with other bioactive ingredients in biological samples. This is crucial for understanding the pharmacokinetics and distribution of neochlorogenic acid in living organisms. Such methods have been applied in studies involving rat plasma, contributing to a better understanding of the pharmacological behavior of neochlorogenic acid and related compounds (Tian et al., 2017).
Anti-Inflammatory Effects
Neochlorogenic acid, isolated from mulberry leaf, has shown significant anti-inflammatory effects. In studies involving A549 cells, neochlorogenic acid effectively reduced the production of inflammatory markers and suppressed the activation of key inflammatory pathways like NF-κB and MAPKs. It also activated the AMPK/Nrf2 signaling pathway, contributing to its anti-inflammatory properties. This suggests its potential as a natural anti-inflammatory agent, particularly in the treatment of acute pneumonia (Gao et al., 2020).
Properties
CAS No. |
32719-11-2 |
---|---|
Molecular Formula |
C16H18O9 |
Molecular Weight |
354.31 g/mol |
IUPAC Name |
(1R,3R,4S,5R)-3-[(Z)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(20)25-12-7-16(24,15(22)23)6-11(19)14(12)21/h1-5,11-12,14,17-19,21,24H,6-7H2,(H,22,23)/b4-2-/t11-,12-,14+,16-/m1/s1 |
InChI Key |
CWVRJTMFETXNAD-DJTMHQFBSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@@H](C[C@]1(C(=O)O)O)OC(=O)/C=C\C2=CC(=C(C=C2)O)O)O)O |
SMILES |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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